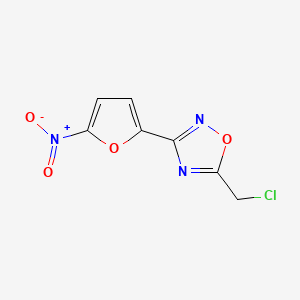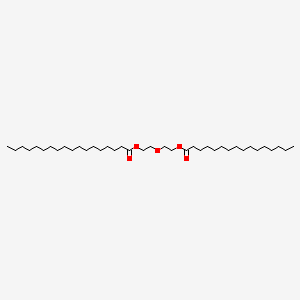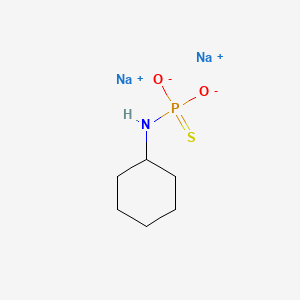
Phosphoramidothioic acid, cyclohexyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidothioic acid, cyclohexyl-, disodium salt is a chemical compound with the molecular formula C6-H12-N-O2-P-S.2Na and a molecular weight of 239.20 . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of phosphoramidothioic acid, cyclohexyl-, disodium salt involves the esterification reaction between phosphoric acid or thiophosphoric acids and alcohol . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Phosphoramidothioic acid, cyclohexyl-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions may result in the formation of different phosphoramidothioic acid esters.
Scientific Research Applications
Phosphoramidothioic acid, cyclohexyl-, disodium salt has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential effects on enzymes and other biological molecules . In medicine, it may be explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, cyclohexyl-, disodium salt involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphoramidothioic acid, cyclohexyl-, disodium salt can be compared with other similar compounds, such as phosphoramidothioic acid, O,S-dimethyl ester . These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
List of Similar Compounds::Properties
CAS No. |
84439-60-1 |
|---|---|
Molecular Formula |
C6H12NNa2O2PS |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
disodium;N-dioxidophosphinothioylcyclohexanamine |
InChI |
InChI=1S/C6H14NO2PS.2Na/c8-10(9,11)7-6-4-2-1-3-5-6;;/h6H,1-5H2,(H3,7,8,9,11);;/q;2*+1/p-2 |
InChI Key |
ATYPFQBKCQJFMQ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)NP(=S)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


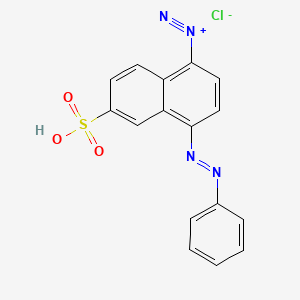
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
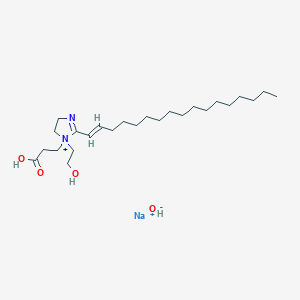

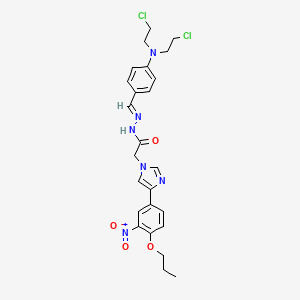
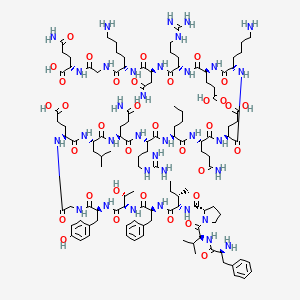
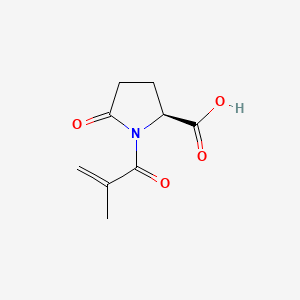
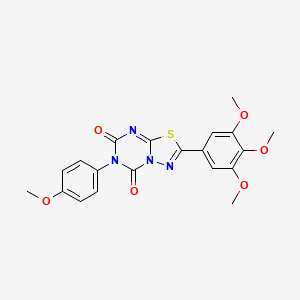
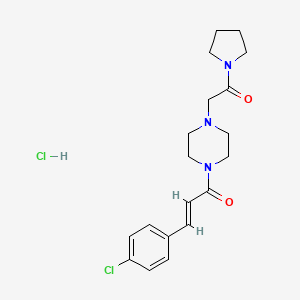

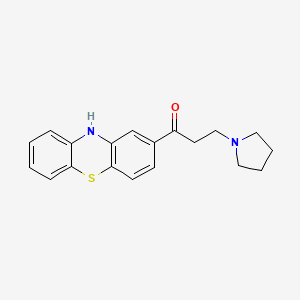
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
